Azido-PEG7-alcohol

Overview

Description

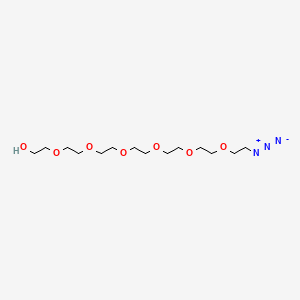

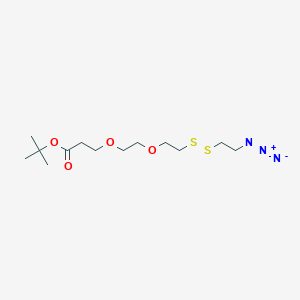

Azido-PEG7-alcohol is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via click chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mechanism of Action

Target of Action

Azido-PEG7-alcohol is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . These molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system within cells .

Mode of Action

this compound, as a part of a PROTAC molecule, connects two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound enables the selective degradation of target proteins .

Pharmacokinetics

this compound is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This degradation occurs via the ubiquitin-proteasome system within cells . The degradation of these proteins can have various molecular and cellular effects, depending on the specific function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in this compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Azido-PEG7-alcohol plays a significant role in biochemical reactions, particularly in the field of click chemistry . It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a linker in the formation of PROTACs . PROTACs are designed to selectively degrade target proteins within cells

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The azide group in this compound can react with molecules containing alkyne groups to form a stable triazole linkage . This reaction is a key step in the formation of PROTACs, which are designed to selectively degrade target proteins within cells .

Metabolic Pathways

It is known that this compound can react with molecules containing alkyne groups to form a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

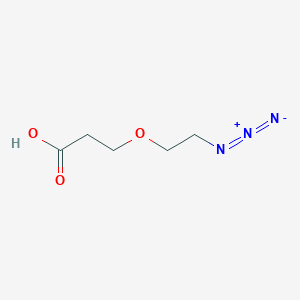

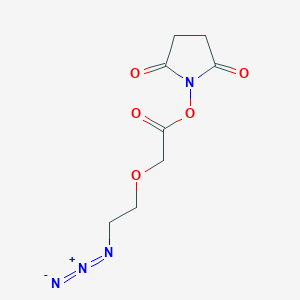

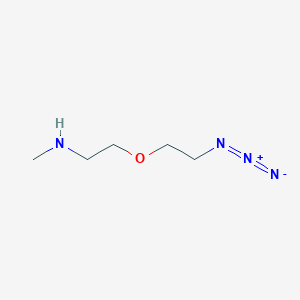

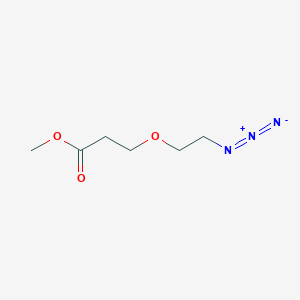

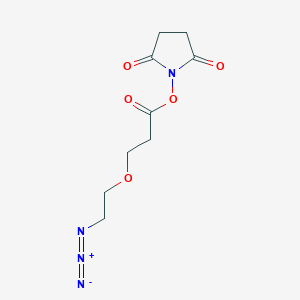

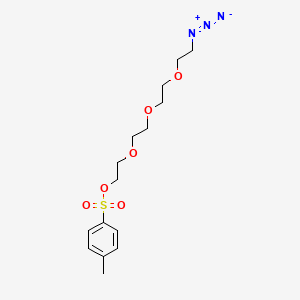

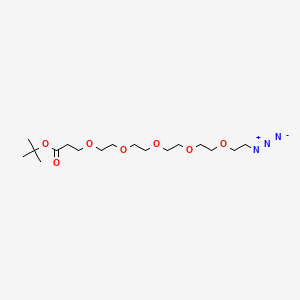

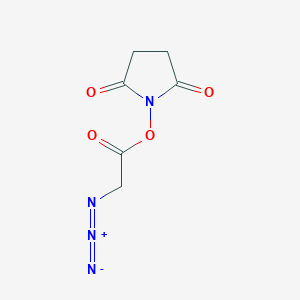

Azido-PEG7-alcohol can be synthesized through a series of chemical reactions. One common method involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired N-hydroxy succinimidyl-PEG-azide derivative . Another practical one-pot synthesis method involves converting various alkyl and aryl alcohols to their corresponding azides by stirring a solution of sodium azide with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-alcohol undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups.

Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups, enabling further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for CuAAc and various solvents such as water, DMSO, DCM, and DMF. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include stable triazole linkages when reacting with alkyne groups and various substituted derivatives when the hydroxyl group is replaced .

Scientific Research Applications

Azido-PEG7-alcohol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Azido-PEG-alcohol: Similar to Azido-PEG7-alcohol, this compound contains azide and PEG groups, making it useful in pharmaceutical research and development.

Azido-PEG4-alcohol: Another PEG derivative with a shorter PEG spacer, used in similar applications as this compound.

Uniqueness

This compound is unique due to its longer PEG spacer, which provides increased solubility in aqueous media and improved pharmacokinetics compared to shorter PEG derivatives . This makes it particularly valuable in drug delivery systems and bioconjugation applications where enhanced solubility and stability are crucial .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLKCSJOBKMTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

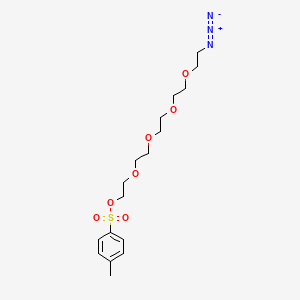

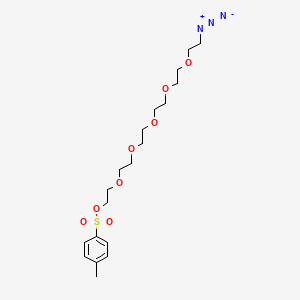

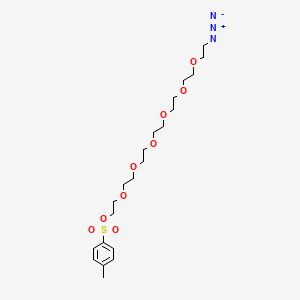

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)